molecular formula C15H18O3 B14172981 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- CAS No. 3894-18-6

1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)-

Cat. No.: B14172981
CAS No.: 3894-18-6
M. Wt: 246.30 g/mol
InChI Key: NSBBGDHVTCXAQV-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is a derivative of 1,3-propanediol, with a naphthyloxy group attached, which imparts distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthol with 2-methyl-1,3-propanediol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the use of an acid catalyst to facilitate the formation of the ether linkage between the naphthol and the propanediol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The naphthyloxy group can undergo substitution reactions, where other functional groups replace the naphthyloxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acids, while reduction can produce naphthyl alcohols.

Scientific Research Applications

1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism by which 1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- exerts its effects involves interactions with specific molecular targets. The naphthyloxy group can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may participate in hydrogen bonding and hydrophobic interactions, affecting the stability and activity of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-propanediol: A simpler analog without the naphthyloxy group.

    1,3-Dihydroxy-2-methylpropane: Another related compound with similar structural features.

Uniqueness

1,3-Propanediol, 2-methyl-2-((2-naphthyloxy)methyl)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

3894-18-6

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

2-methyl-2-(naphthalen-2-yloxymethyl)propane-1,3-diol

InChI

InChI=1S/C15H18O3/c1-15(9-16,10-17)11-18-14-7-6-12-4-2-3-5-13(12)8-14/h2-8,16-17H,9-11H2,1H3

InChI Key

NSBBGDHVTCXAQV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)COC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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